molecular formula C4H10O4S B193266 4-hydroxybutane-1-sulfonic acid CAS No. 26978-64-3

4-hydroxybutane-1-sulfonic acid

Cat. No.: B193266
CAS No.: 26978-64-3
M. Wt: 154.19 g/mol
InChI Key: YEGPVWSPNYPPIK-UHFFFAOYSA-N
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Description

4-hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to a butane backbone. This compound is a white crystalline solid that is highly soluble in water and exhibits strong acidic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxybutane-1-sulfonic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of 4-hydroxy-1-butanesulfonic acid typically involves large-scale synthesis using the chlorosulfonation method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxybutane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxybutane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-butanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, such as hydrogen bonding, nucleophilic substitution, and acid-base reactions. The sulfonic acid group, in particular, enhances the compound’s acidity, making it an effective catalyst in many reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutane-1-sulfonic acid: Similar in structure but may differ in the position of functional groups.

    4-Chlorobutanesulfonic acid: Contains a chlorine atom instead of a hydroxyl group.

    4-Hydroxy-2-butanesulfonic acid: Differ in the position of the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and sulfonic acid groups on the same carbon chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-hydroxybutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPVWSPNYPPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067272
Record name 1-Butanesulfonic acid, 4-hydroxy-
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26978-64-3
Record name 4-Hydroxybutanesulfonic acid
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Record name 4-Hydroxy-1-butanesulfonic acid
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Record name 1-Butanesulfonic acid, 4-hydroxy-
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Record name 1-Butanesulfonic acid, 4-hydroxy-
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Record name 1-Butanesulfonic acid, 4-hydroxy
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Record name 4-HYDROXY-1-BUTANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 4-Hydroxy-1-butanesulfonic acid?

A: 4-Hydroxy-1-butanesulfonic acid is a crucial reagent in the synthesis of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) [, ]. SBE-β-CD is a chemically modified cyclodextrin often used to enhance the solubility and bioavailability of pharmaceutical compounds.

Q2: How can the presence of residual 4-Hydroxy-1-butanesulfonic acid in SBE-β-CD be determined?

A: A reliable and sensitive method to quantify 4-Hydroxy-1-butanesulfonic acid in SBE-β-CD samples utilizes ion chromatography []. This method offers a high degree of accuracy and can detect very low levels of the compound, ensuring product purity.

Q3: Has 4-Hydroxy-1-butanesulfonic acid been explored in other chemical contexts besides cyclodextrin modification?

A: Yes, 4-Hydroxy-1-butanesulfonic acid, specifically its cyclic sultone form (1,4-butane sultone), has been used to create adducts with explosive compounds like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) []. This highlights the compound's reactivity and potential in diverse chemical applications.

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